Ethyl 5-nitro-2-furoate
Overview
Description
Ethyl 5-nitro-2-furoate, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO5 and its molecular weight is 185.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38652. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymer Synthesis : Ethyl 5-nitro-2-furoate is utilized in synthesizing copolyesters. A study by Abid et al. (2008) explored its use in creating copolyesters containing terephthalic and furanic units. These materials exhibit good thermal stability and are amorphous polymers (Abid, Kamoun, Gharbi, & Fradet, 2008).
Antibacterial Properties : Research by Niwa et al. (2007) investigated the antibacterial activities of compounds derived from 5-nitro-2-furfural semicarbazone, including this compound. These compounds show potential as antibacterial agents (Niwa, Hajimu, Tanabe, & Masato, 2007).
Chemical Transformations : Maadadi et al. (2017) studied the transformations of this compound derivatives, revealing potential in various chemical synthesis applications (Maadadi, Pevzner, & Petrov, 2017).
Organic Synthesis : Fu et al. (2012) described the use of this compound in palladium-catalyzed direct heteroarylations, offering a method for synthesizing biheteroaryl compounds (Fu, Zhao, Bruneau, & Doucet, 2012).
Glycosidase Inhibitory Activity : Moreno‐Vargas et al. (2003) synthesized derivatives of this compound, finding them to be selective inhibitors for certain glycosidases, highlighting their potential in medical research (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).
Chemical Kinetics : Espitia et al. (2009) examined the gas-phase elimination kinetics of Ethyl 2-furoate, contributing to the understanding of its thermal stability and reaction behaviors (Espitia, Meneses, Dominguez, Tosta, Herize, Lezama, Lafont, & Chuchani, 2009).
Corrosion Inhibition : Khaled (2010) explored the use of Ethyl 2-furoate, a related compound, in inhibiting corrosion in steel, suggesting potential industrial applications (Khaled, 2010).
Pharmaceutical Synthesis : Devi et al. (2010) synthesized derivatives of Ethyl 3-nitronaphtho[2,1-b]furan-2-carboxylate for studying their antimicrobial and antioxidant activities, indicating pharmaceutical applications (Devi, Ramaiah, Roopa, & Vaidya, 2010).
Perfume Industry : Wang Er-xin (2010) reported on the synthesis of Ethyl furoate, a fragrance compound, indicating its approved use in the United States and Japan (Wang Er-xin, 2010).
Optical Applications : Nair et al. (2022) studied the nonlinear optical properties of certain hydrazone derivatives, including this compound, for use in photonic devices (Nair et al., 2022).
Safety and Hazards
Ethyl 5-nitro-2-furoate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of eye contact, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present . If skin contact occurs, wash off immediately with soap and plenty of water . If inhaled, move the victim into fresh air .
Future Directions
Properties
IUPAC Name |
ethyl 5-nitrofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNXLAQKIHVFIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241409 | |
Record name | 2-Furoic acid, 5-nitro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943-37-3 | |
Record name | Ethyl 5-nitro-2-furoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furoic acid, 5-nitro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 943-37-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38652 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 943-37-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10047 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Furoic acid, 5-nitro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-nitro-2-furoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 5-nitro-2-furoate in the synthesis of biologically active compounds?
A1: this compound serves as a crucial starting material in the synthesis of various compounds with potential biological activities. [, ] For example, it acts as a precursor in synthesizing derivatives of 5-(2'-alkoxycarbonyl substituted phenoxy)furan-2-carboxylic acid. [] These derivatives have shown promising anti-inflammatory and anti-allergic activities. []
Q2: Can you explain the significance of using this compound in the synthesis of radiolabeled compounds?
A2: The provided research highlights the use of this compound in the synthesis of 2,4-diacetylamino-6-(5-nitro-2-furyl)-1,3,5-triazine-6-14C. [] This radiolabeled compound is derived from this compound by a multistep synthesis that involves reacting it with biguanide after nitration and esterification steps. [] The ability to incorporate a radiolabel like carbon-14 makes it valuable for studying the compound's metabolism, distribution, and pharmacokinetics in biological systems. []
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